N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound features a naphthalene ring attached to a butylamine backbone through a sulfanyl (thioether) linkage. The presence of the naphthalene moiety imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting naphthalen-1-ylmethanethiol with a suitable alkylating agent such as butyl bromide under basic conditions to form the thioether intermediate.
Amination: The thioether intermediate is then reacted with butylamine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene ring can undergo hydrogenation to form tetrahydronaphthalene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate into aromatic systems, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butylamine: A simpler amine without the naphthalene moiety.
Naphthylmethylamine: Contains the naphthalene ring but lacks the sulfanyl linkage.
Butylthioether: Features the thioether linkage but lacks the amine group.
Uniqueness
N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine is unique due to the combination of the naphthalene ring, sulfanyl linkage, and butylamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
80985-07-5 |
---|---|
Molecular Formula |
C20H29NS |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-butyl-N-(naphthalen-1-ylmethylsulfanylmethyl)butan-1-amine |
InChI |
InChI=1S/C20H29NS/c1-3-5-14-21(15-6-4-2)17-22-16-19-12-9-11-18-10-7-8-13-20(18)19/h7-13H,3-6,14-17H2,1-2H3 |
InChI Key |
VDBYWPVEAAEWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CSCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.